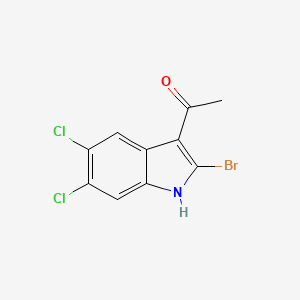
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone typically involves the bromination and chlorination of an indole precursor. One common method includes the reaction of 3-acetylindole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination or chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the indole ring enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-1H-indol-3-yl)ethanone
- 1-(2-chloro-5,6-dibromo-1H-indol-3-yl)ethanone
- 1-(5,6-dichloro-1H-indol-3-yl)ethanone
Uniqueness
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
800400-79-7 |
|---|---|
Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H6BrCl2NO/c1-4(15)9-5-2-6(12)7(13)3-8(5)14-10(9)11/h2-3,14H,1H3 |
InChI Key |
SDZTVVBTDGWSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
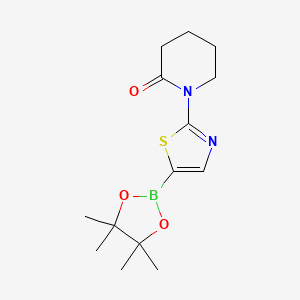
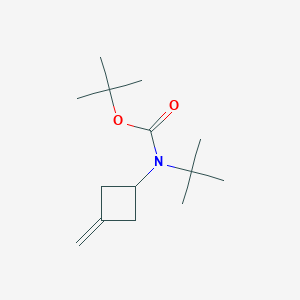
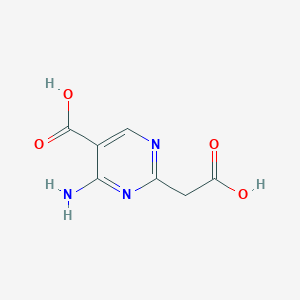
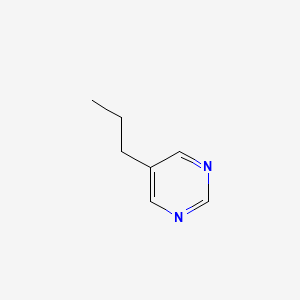
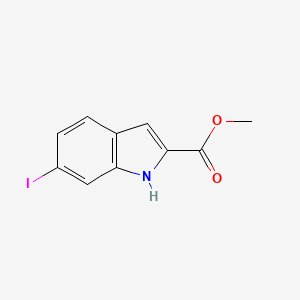

![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)


![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
